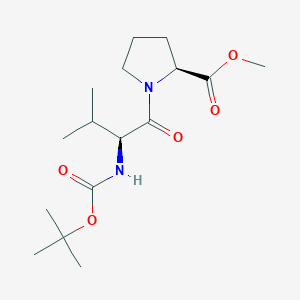
Boc-NH-Val-Pro-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-NH-Val-Pro-OMe is a synthetic peptide compound that consists of a tert-butyloxycarbonyl (Boc) protected amino group, valine (Val), proline (Pro), and a methoxy (OMe) ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-Val-Pro-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Esterification: The carboxyl group of proline is esterified with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of valine are protected using Boc2O in industrial reactors.
Automated Coupling: Automated peptide synthesizers are used to couple Boc-Val with proline.
Continuous Esterification: The esterification step is carried out in continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NH-Val-Pro-OMe undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Val-Pro-OMe
Hydrolysis: Boc-NH-Val-Pro-OH
Coupling: Extended peptide chains
Wissenschaftliche Forschungsanwendungen
Boc-NH-Val-Pro-OMe has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Drug Delivery: The compound can be used to create peptide-based drug delivery systems.
Biological Studies: It is used in studies related to protein folding, enzyme-substrate interactions, and receptor binding.
Material Science: The compound’s self-assembly properties are exploited in the creation of nanomaterials and biomaterials.
Wirkmechanismus
The mechanism of action of Boc-NH-Val-Pro-OMe involves its ability to form stable peptide bonds and participate in various biochemical reactions. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Val-Val-OMe: Similar structure but with two valine residues.
Boc-Ile-Ala-OMe: Contains isoleucine and alanine instead of valine and proline.
Fmoc-Val-Pro-OMe: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.
Uniqueness
Boc-NH-Val-Pro-OMe is unique due to its specific combination of valine and proline, which imparts distinct structural and functional properties. The presence of the Boc group provides stability during synthesis, while the methoxy ester group allows for further functionalization .
Eigenschaften
CAS-Nummer |
38017-75-3 |
|---|---|
Molekularformel |
C16H28N2O5 |
Molekulargewicht |
328.40 g/mol |
IUPAC-Name |
methyl (2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)12(17-15(21)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)22-6/h10-12H,7-9H2,1-6H3,(H,17,21)/t11-,12-/m0/s1 |
InChI-Schlüssel |
KTUXEQMESTZEQT-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

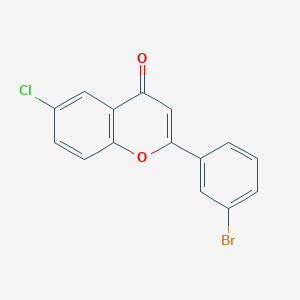
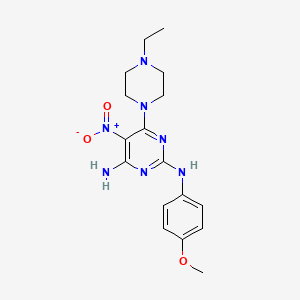
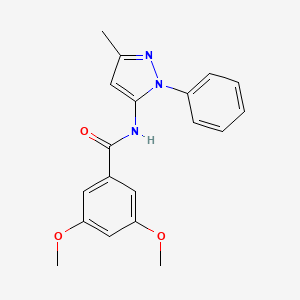
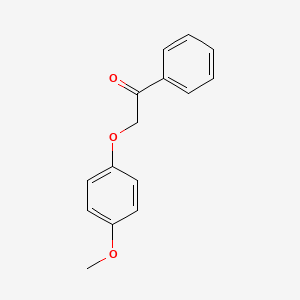
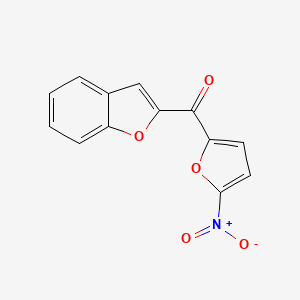
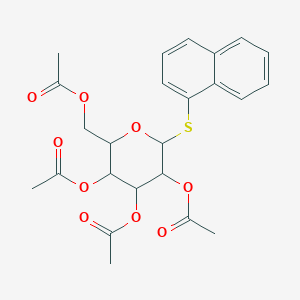
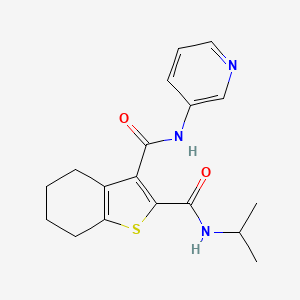

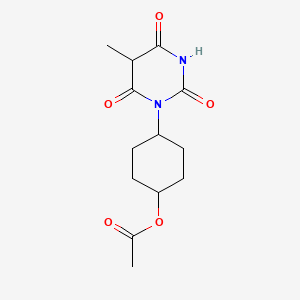
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
